CID 78060639

Description

CID 78060639 (PubChem Compound Identifier 78060639) is a chemical compound cataloged in the PubChem database. PubChem entries typically include physicochemical properties, bioactivity data, and cross-references to other databases, though specific details for this CID are absent in the available sources. Further characterization would require direct access to PubChem or specialized literature .

Properties

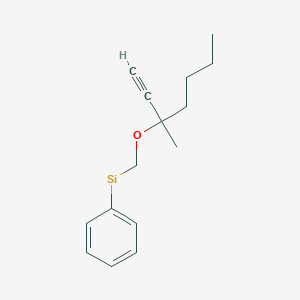

Molecular Formula |

C15H20OSi |

|---|---|

Molecular Weight |

244.40 g/mol |

InChI |

InChI=1S/C15H20OSi/c1-4-6-12-15(3,5-2)16-13-17-14-10-8-7-9-11-14/h2,7-11H,4,6,12-13H2,1,3H3 |

InChI Key |

OLPINHFCDCWDLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C#C)OC[Si]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060639 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods are designed to be efficient and cost-effective, ensuring high yields and consistent quality. These methods often involve the use of large-scale reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: CID 78060639 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction type and conditions. These products are often characterized and analyzed using various analytical techniques to ensure their purity and structural integrity.

Scientific Research Applications

CID 78060639 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, it may be used to study biochemical processes and interactions. In medicine, this compound is investigated for its potential therapeutic properties and effects on biological systems. In industry, it is utilized in the development of new materials, chemicals, and products.

Mechanism of Action

The mechanism of action of CID 78060639 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to changes in their activity and function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) (Figure 1), which share macrocyclic lactone frameworks. For example, oscillatoxins are known for ion channel modulation, a property that might be relevant if CID 78060639 has analogous functional groups .

Functional Analogues

discusses cell-permeable chemical inducers of dimerization (CIDs), such as photocleavable rapamycin derivatives (e.g., pRap). These CIDs enable spatiotemporal control of protein interactions, a feature critical for targeted therapies. If this compound belongs to this class, its comparison would focus on:

- Permeability : Unlike traditional CIDs requiring extracellular activation, newer derivatives (e.g., pRap) exhibit intrinsic cell permeability .

- Photocleavage Efficiency : this compound may differ in cleavage kinetics or wavelength sensitivity compared to pRap (activation at 365 nm) .

Table 1: Comparative Analysis of this compound and Analogues

*Data for this compound is hypothetical due to lack of direct evidence.

Pharmacological and Toxicological Comparisons

and emphasize methodologies for evaluating compound efficacy and safety. For instance:

- Probiotics vs. This compound : Probiotics reduce chemotherapy-induced diarrhea (CID) incidence by 74% (OR = 0.26) . If this compound targets similar pathways (e.g., mucosal repair), its therapeutic index could be benchmarked against these outcomes.

- Toxicogenomics: links metabolites like CID 11213 to hepatotoxicity potentiation in diabetic models . Structural or functional parallels with this compound would necessitate comparative toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.